REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[CH:9][O:8][C:7]=1[C:11]([F:14])([F:13])[F:12])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:14][C:11]([F:12])([F:13])[C:7]1[O:8][CH:9]=[CH:10][C:6]=1[CH2:4][OH:3] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(OC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of excess acetone (1 ml)
|
Type
|
ADDITION
|
Details
|
After diluting with ethyl acetate (200 ml) the grey precipitate
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1OC=CC1CO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |